molecular formula C5H10S2 B1594983 Ethyl allyl disulfide CAS No. 72437-63-9

Ethyl allyl disulfide

Cat. No.: B1594983
CAS No.: 72437-63-9
M. Wt: 134.3 g/mol
InChI Key: DJLRNCWMAKPXJF-UHFFFAOYSA-N
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Description

Ethyl allyl disulfide is an organic compound that belongs to the class of disulfides. It is characterized by the presence of an ethyl group and an allyl group attached to a disulfide bond (S-S). This compound is often found in garlic and other Allium species, contributing to their distinctive aroma and potential health benefits.

Mechanism of Action

Target of Action

Ethyl allyl disulfide (EAD), a major organosulfur compound found in garlic, has been shown to have significant biological activity . Its primary targets include various types of tumor cells, including gynecological cancers, hematological cancers, lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers, and hepatocellular cancer cell line . Another target of EAD is Tau, a protein associated with the functions of the neuronal cytoskeleton .

Mode of Action

The interaction of EAD with its targets results in significant changes. For instance, EAD has been found to exhibit anti-tumor activity against many types of tumor cells . In the case of Tau, EAD has been found to have an anti-cytoskeletal action, offering potential new ways of treating neuronal illnesses linked with Tau phosphatases and the impairment of hyperphosphorylation .

Biochemical Pathways

EAD affects several biochemical pathways. For example, diallyl trisulfide, a compound similar to EAD, has been shown to stimulate the Nrf2-ARE pathway in rat models, resulting in the protection of kidney tissue against arsenic-induced oxidative stress

Pharmacokinetics

The pharmacokinetics of EAD, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A comprehensive investigation of EAD’s pharmacokinetics was conducted by orally administering a dose to rats. Allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide were recognized as EAD metabolites in the plasma, stomach, urine, and liver of rats . Detailed pharmacokinetic parameters and studies on ead, especially as an anticancer agent, are still limited .

Result of Action

The molecular and cellular effects of EAD’s action are significant. As mentioned earlier, EAD exhibits anti-tumor activity against many types of tumor cells . It also has an anti-cytoskeletal action on Tau, a protein associated with the functions of the neuronal cytoskeleton .

Action Environment

The action, efficacy, and stability of EAD can be influenced by various environmental factors. For instance, the organosulfur components in garlic-derived compounds like EAD are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . Encapsulation techniques using various wall materials and technology have been employed to increase the stability and applicability of the bioactive components in garlic, including EAD .

Biochemical Analysis

Biochemical Properties

Ethyl Allyl Disulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of a large number of compounds . The nature of these interactions is often through the sulfur atom in the disulfide group, which can form covalent bonds with other molecules .

Cellular Effects

This compound has been reported to have various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate cell signaling pathways related to the pathogenesis of several chronic diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to cause the hyperacetylation of histones H4 and H3, which may trigger the arrest of the cell cycle and reduce cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can impede oxidative stress and chronic inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High-dose, long-term exposure to raw garlic, which contains this compound, has been shown to cause weight loss and anemia due to red blood cell lysis

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that the formation of disulfide bonds between cysteine residues is an integral component of the three-dimensional structure of many proteins . The specific compartments or organelles that this compound is directed to, and any targeting signals or post-translational modifications that direct it, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl allyl disulfide can be synthesized through the reaction of ethyl mercaptan with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethyl mercaptan acts as a nucleophile, attacking the allyl chloride to form the disulfide bond.

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of ethyl and allyl thiols. This process involves the controlled oxidation of the thiols using oxidizing agents such as hydrogen peroxide or iodine, resulting in the formation of the disulfide bond.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding thiols using reducing agents like lithium aluminum hydride.

    Substitution: The disulfide bond can be cleaved and substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ethyl allyl sulfoxide, ethyl allyl sulfone.

    Reduction: Ethyl thiol, allyl thiol.

    Substitution: Various substituted disulfides.

Scientific Research Applications

Ethyl allyl disulfide has been extensively studied for its potential health benefits and applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and cardiovascular benefits.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.

Comparison with Similar Compounds

  • Diallyl disulfide
  • Allyl methyl disulfide
  • Methyl allyl disulfide

This compound stands out due to its unique structure and the specific health benefits it offers, making it a valuable compound for further research and application.

Properties

IUPAC Name

3-(ethyldisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRNCWMAKPXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335497
Record name Ethyl allyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72437-63-9
Record name Ethyl allyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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